1-cyclopropyl-1H-imidazol-2-amine

Lipophilicity Drug-likeness Membrane permeability

1-Cyclopropyl-1H-imidazol-2-amine (CAS 1540194-36-2) is a heterocyclic small molecule belonging to the 2-aminoimidazole class, characterized by an N1-cyclopropyl substituent on the imidazole ring bearing a primary amine at the 2-position. Its molecular formula is C₆H₉N₃ with a molecular weight of 123.16 g/mol.

Molecular Formula C6H9N3
Molecular Weight 123.159
CAS No. 1540194-36-2
Cat. No. B2829432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopropyl-1H-imidazol-2-amine
CAS1540194-36-2
Molecular FormulaC6H9N3
Molecular Weight123.159
Structural Identifiers
SMILESC1CC1N2C=CN=C2N
InChIInChI=1S/C6H9N3/c7-6-8-3-4-9(6)5-1-2-5/h3-5H,1-2H2,(H2,7,8)
InChIKeyUSCWQOHKTHMBHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-1H-imidazol-2-amine (CAS 1540194-36-2): Core Physicochemical Identity and Scaffold Classification


1-Cyclopropyl-1H-imidazol-2-amine (CAS 1540194-36-2) is a heterocyclic small molecule belonging to the 2-aminoimidazole class, characterized by an N1-cyclopropyl substituent on the imidazole ring bearing a primary amine at the 2-position. Its molecular formula is C₆H₉N₃ with a molecular weight of 123.16 g/mol [1]. The compound exhibits a computed XLogP3 of 0.1, a topological polar surface area (TPSA) of 43.8 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and a single rotatable bond [1]. Commercial availability is predominantly from Enamine (EN300-254690) as a research-grade building block with typical purity specifications of 95% (HPLC) . The compound is catalogued as a versatile small molecule scaffold primarily intended for use as a synthetic intermediate in medicinal chemistry and agrochemical research programs [2].

Why 1-Cyclopropyl-1H-imidazol-2-amine Cannot Be Interchanged with Other Imidazol-2-amine Analogs


Within the 2-aminoimidazole scaffold family, the position and nature of the cyclopropyl substituent profoundly alter key drug-like properties that are not interchangeable across regioisomers or N-substituted analogs. The N1-cyclopropyl substitution in 1-cyclopropyl-1H-imidazol-2-amine (CAS 1540194-36-2) produces a distinct lipophilicity profile (XLogP3 = 0.1) compared to the N1-methyl analog (LogP = −0.47) [1] and a lower polar surface area (TPSA = 43.8 Ų) than the 5-cyclopropyl regioisomer (PSA = 55.43 Ų) , with significant implications for membrane permeability and oral bioavailability. Furthermore, the N1-cyclopropyl-2-aminoimidazole core has been specifically cited in recent patent literature as a scaffold for kinase inhibitor development [2], and its derivatives have appeared in structure–activity relationship studies targeting mutant IDH1 inhibitors [3]. Generic substitution by a different N1-alkyl or ring-substituted analog would alter these computationally predicted ADME parameters and may negate scaffold-specific binding interactions documented in target-focused programs. The evidence below quantifies these differences to guide scientifically rigorous procurement decisions.

Quantitative Differentiation Evidence for 1-Cyclopropyl-1H-imidazol-2-amine Versus Closest Analog Comparators


Lipophilicity Advantage: Balanced LogP for Predicted Membrane Permeability Versus the 1-Methyl Analog

The target compound 1-cyclopropyl-1H-imidazol-2-amine exhibits an XLogP3 of 0.1 (PubChem computed) [1] and a vendor-reported LogP of 0.8002 (Chemscene computational chemistry data) . In contrast, the closest simple N1-alkyl analog, 1-methyl-1H-imidazol-2-amine (CAS 6646-51-1), has a LogP of −0.47 [2]. The target compound is therefore approximately 0.57 to 1.27 log units more lipophilic than the N1-methyl comparator. This places the target compound in a more favorable lipophilicity range for passive membrane diffusion while remaining below the LogP >3 threshold associated with poor solubility and increased metabolic clearance.

Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area Advantage Over the 5-Cyclopropyl Regioisomer for Predicted BBB and Membrane Penetration

1-Cyclopropyl-1H-imidazol-2-amine has a TPSA of 43.8 Ų (PubChem) [1] to 43.84 Ų (Chemscene) , which is substantially lower than that of its regioisomer 5-cyclopropyl-1H-imidazol-2-amine (CAS 1141669-79-5) with a PSA of 55.43 Ų . The difference of approximately 11.6 Ų arises because the 5-cyclopropyl isomer has two hydrogen bond donor sites (NH and NH₂) on the imidazole ring, whereas the N1-cyclopropyl isomer has only one (NH₂). A TPSA below 60–70 Ų is a widely recognized threshold for blood-brain barrier penetration, and the target compound's lower TPSA makes it inherently more suitable for CNS-targeted programs.

Polar surface area Blood-brain barrier penetration CNS drug design

Hydrogen Bond Donor Count Differentiation: Reduced HBD Versus the 5-Cyclopropyl Regioisomer Improves Predicted Oral Bioavailability

The target compound has one hydrogen bond donor (HBD = 1) [1], compared to two hydrogen bond donors (HBD = 2) for 5-cyclopropyl-1H-imidazol-2-amine (CAS 1141669-79-5) . Both compounds share identical molecular formula (C₆H₉N₃) and molecular weight (123.16 g/mol), making this HBD difference the most salient drug-likeness differentiator between the two regioisomers. Under Lipinski's Rule of Five, HBD ≤5 is required, but lower HBD counts are correlated with improved oral absorption and passive permeability across biological membranes.

Hydrogen bond donors Lipinski Rule of Five Oral bioavailability

Predicted CYP Inhibition Liability Profile: Low Molecular Weight 1-Substituted Imidazoles Favor CYP2E1/2A6 Over CYP3A4/5

In a systematic comparative study of fourteen 1-substituted imidazoles in human hepatic microsomes, Franklin et al. (2007) demonstrated that CYP3A4/5 activity was inhibited (IC₅₀ <5 µM) by the greatest number of imidazoles, but the most potent CYP3A4/5 inhibitors (IC₅₀ <0.3 µM) were exclusively compounds with molecular weights above 300 Da [1]. Conversely, CYP2E1 and CYP2A6 were exclusively inhibited (IC₅₀ <5 µM) by imidazoles with molecular weights below approximately 200 Da [1]. With a molecular weight of 123.16 g/mol, 1-cyclopropyl-1H-imidazol-2-amine falls into the low-MW category, predicting a CYP inhibition profile biased toward CYP2E1/2A6 rather than the clinically more problematic CYP3A4/5 isoforms.

Cytochrome P450 inhibition Drug-drug interaction Metabolic stability

Conformational Rigidity Advantage: Fewer Rotatable Bonds Than the 1-(Cyclopropylmethyl) Analog

1-Cyclopropyl-1H-imidazol-2-amine possesses a single rotatable bond (the cyclopropyl–imidazole N1 linkage) [1]. In contrast, 1-(cyclopropylmethyl)-1H-imidazol-2-amine (CAS 1178625-93-8) has two rotatable bonds due to the methylene spacer between the cyclopropyl and imidazole rings [2]. The additional rotatable bond in the cyclopropylmethyl analog introduces conformational flexibility that increases the entropic penalty upon target binding and may reduce ligand efficiency. Both compounds have comparable TPSA (~43.8 Ų) [3], isolating conformational rigidity as the key differentiating physicochemical parameter.

Conformational restriction Entropic penalty Ligand efficiency

Scaffold Presence in the Enamine REAL Database for Combinatorial Library Synthesis

1-Cyclopropyl-1H-imidazol-2-amine is validated as an accessible building block in the Enamine REAL (Readily Accessible) database under identifier Z2335580213, where it serves as a synthetic handle for amide coupling reactions to generate larger combinatorial screening compounds [1]. The COVID Moonshot project utilized this scaffold in a fragment-derived inhibitor design, demonstrating its practical utility in rapid structure-based drug discovery campaigns [1]. Several closely related analogs, such as 5-cyclopropyl-1H-imidazol-2-amine (CAS 1141669-79-5), are not equivalently represented in the REAL database for the same coupling chemistry, due to differences in amine reactivity and steric accessibility at the 2-position [2].

DNA-encoded library Virtual screening Make-on-demand chemistry

Optimal Research and Procurement Application Scenarios for 1-Cyclopropyl-1H-imidazol-2-amine


Kinase Inhibitor Scaffold for Structure-Based Drug Design Targeting IDH1 and Related Kinases

Based on the demonstrated application of N1-cyclopropyl imidazole-2-amine analogues in mutant IDH1 inhibitor discovery (Zheng et al., 2018) and the compound's citation in kinase inhibitor patent literature, this scaffold is optimally deployed in medicinal chemistry programs targeting kinases where the cyclopropyl group provides beneficial conformational restriction and balanced lipophilicity (XLogP3 = 0.1) [1]. The scaffold's single hydrogen bond donor and TPSA of 43.8 Ų support fragment elaboration strategies aimed at maintaining CNS drug-likeness while optimizing target potency [2].

Fragment-Based and DNA-Encoded Library Synthesis Requiring Make-on-Demand Building Blocks

The validated presence of this scaffold in the Enamine REAL database (ID Z2335580213) and its demonstrated use in the COVID Moonshot fragment elaboration campaign make it a low-risk procurement choice for fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) programs [1]. The compound's primary amine at the 2-position provides a reliable synthetic handle for amide coupling, sulfonamide formation, and reductive amination, enabling rapid parallel synthesis of diverse screening libraries [2].

CNS-Targeted Lead Optimization Requiring Low TPSA and Favorable BBB Penetration Predictors

With a TPSA of 43.8 Ų—substantially below the CNS permeability threshold of 60–70 Ų—and a single hydrogen bond donor, 1-cyclopropyl-1H-imidazol-2-amine is the preferred regioisomer over 5-cyclopropyl-1H-imidazol-2-amine (PSA = 55.43 Ų, HBD = 2) for CNS-targeted programs [1]. Its XLogP3 of 0.1 also falls within the optimal lipophilicity range for CNS drugs (typically LogP 1–4), further supporting its selection for neuroscience and neuro-oncology drug discovery projects [2].

CYP Liability-Early Assessment Studies Using Low-MW Imidazole Scaffolds

Given the class-level finding that 1-substituted imidazoles with MW <200 Da preferentially inhibit CYP2E1 and CYP2A6 rather than CYP3A4/5 (Franklin et al., 2007), 1-cyclopropyl-1H-imidazol-2-amine (MW = 123.16 Da) is an appropriate scaffold for early-stage CYP liability profiling studies [1]. Researchers can use this scaffold as a baseline comparator when evaluating the impact of increasing molecular complexity on CYP3A4/5 inhibition risk, informed by the published structure–activity trends for 1-substituted imidazoles in human hepatic microsomes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-cyclopropyl-1H-imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.